3-(4-Fluoro-3-methylbenzoyl)pyridine
Descripción
Propiedades
IUPAC Name |
(4-fluoro-3-methylphenyl)-pyridin-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO/c1-9-7-10(4-5-12(9)14)13(16)11-3-2-6-15-8-11/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNIOHNLBJIIKDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C2=CN=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
3-(4-Fluoro-3-methylbenzoyl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. The incorporation of fluorine into organic molecules often enhances their pharmacological properties, including bioavailability and selectivity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound this compound features a pyridine ring substituted with a 4-fluoro-3-methylbenzoyl group. This structural arrangement is significant for its interaction with biological targets. The presence of the fluorine atom can influence the compound's lipophilicity and metabolic stability.
Anticancer Activity
Research has indicated that derivatives of pyridine compounds exhibit notable anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines. A study demonstrated that certain pyridine derivatives inhibit cell proliferation in human tumor cell lines such as HeLa and HCT116, with IC50 values in the low micromolar range .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | TBD |
| Similar Pyridine Derivative | HCT116 | 0.94 |
Antimicrobial Activity
The antimicrobial potential of fluorinated pyridine derivatives has also been explored. Compounds with similar structures have demonstrated activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) often below 0.24 µg/mL . The introduction of fluorine atoms enhances the interaction with bacterial enzymes, increasing efficacy.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : Many pyridine derivatives act as enzyme inhibitors, targeting pathways involved in cell proliferation and survival.
- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways critical for cancer progression or microbial resistance.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- Fluorine Substitution : The position and number of fluorine atoms can significantly impact potency and selectivity.
- Aromatic Substituents : Modifications on the benzoyl moiety can enhance or reduce activity depending on their electronic and steric properties.
Case Studies
- In Vitro Studies : A study evaluated various pyridine derivatives, including those similar to this compound, against cancer cell lines. Results indicated that specific substitutions led to enhanced anticancer activity, suggesting a potential pathway for drug development .
- In Vivo Efficacy : Preliminary animal studies have shown that certain fluorinated pyridines maintain efficacy while exhibiting lower toxicity profiles compared to non-fluorinated counterparts. This suggests a favorable therapeutic index for further development .
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
The molecular formula for 3-(4-Fluoro-3-methylbenzoyl)pyridine is . The compound features a pyridine ring substituted with a 4-fluoro-3-methylbenzoyl group, which enhances its stability and biological activity due to the presence of fluorine atoms. This substitution pattern is critical for its interaction with biological targets.
Anticancer Activity
Research has indicated that derivatives of pyridine, including this compound, exhibit significant anticancer properties. For instance, compounds similar in structure have shown promising results in inhibiting cell proliferation in various cancer cell lines, such as HeLa and A375 cells .
Antimicrobial Properties
Pyridine derivatives are frequently evaluated for their antimicrobial activity. The unique structure of this compound may enhance its effectiveness against a range of bacterial strains due to the electron-withdrawing effects of the fluorine substituents, which can influence membrane permeability and interaction with microbial targets .
Enzyme Inhibition
This compound has potential applications as an enzyme inhibitor. For instance, studies have shown that related compounds can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The selectivity profile of these inhibitors can be altered by modifying the substituents on the pyridine ring .
Structure-Activity Relationship (SAR) Studies
A series of SAR studies have been conducted on compounds related to this compound. These studies reveal that specific substitutions on the benzoyl moiety significantly affect biological activity. For example, variations in the position and type of substituents can lead to enhanced potency against specific targets while reducing off-target effects .
Clinical Investigations
While direct clinical applications of this compound are still under exploration, related compounds have entered clinical trials for various indications, including cancer treatment and infectious diseases. The ongoing research aims to establish a clear therapeutic profile for this compound class .
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 3-Fluoropyridine | Simple pyridine with fluorine | Building block in synthesis |
| 4-Fluorobenzoylpyridine | Pyridine substituted with fluorobenzoyl | Enhanced lipophilicity and potential bioactivity |
| 2-(4-Fluorobenzoyl)pyridine | Different substitution pattern | Potentially different biological activities |
Comparación Con Compuestos Similares
Key Structural Features
- Pyridine Core : The pyridine ring serves as a critical scaffold for interaction with LSD1’s FAD cofactor and active-site residues (e.g., Tyr761). Docking studies show that pyridine derivatives form π-π stacking and hydrogen-bonding interactions, enhancing potency .

- Benzoyl vs. Piperidinylmethoxy Substituents : While 3-(4-Fluoro-3-methylbenzoyl)pyridine lacks the piperidinylmethoxy group found in high-potency LSD1 inhibitors (e.g., compound 17, Ki = 29 nM), its benzoyl group may contribute hydrophobic interactions. However, the absence of a basic amine (as in piperidinylmethoxy analogs) likely reduces affinity for LSD1’s catalytic pocket .
Substituent Position Effects
- Fluorine Placement : The 4-fluoro substituent on the benzoyl ring may mimic the electron-withdrawing effects of 4-CF3 or 4-OCF3 groups in compound 22 (Ki = 46 nM), which improve LSD1 binding by stabilizing charge interactions .
- Methyl Group at 3-Position : In compound 18 (Ki = 800 nM), a 3-methyl group on the phenyl ring reduced activity by ~27-fold compared to the 4-methyl analog (compound 17). This suggests that the 3-methyl group in this compound may similarly hinder optimal binding .
Enzymatic Selectivity
- MAO-B Selectivity : High-selectivity LSD1 inhibitors (e.g., compound 17, >640-fold selectivity over MAO-B) feature bulky substituents (e.g., 4-CF3, 4-Me) that disfavor MAO-B’s narrower active site. The 4-fluoro-3-methylbenzoyl group in the target compound may confer moderate selectivity, though its planar structure could allow off-target binding .
Cellular Activity and Pharmacokinetics
- Cell Permeability : The benzoyl group’s moderate lipophilicity (clogP ~2.5, estimated) may enhance membrane permeability compared to more polar piperidinylmethoxy analogs. However, bulkier substituents (e.g., 4-iPr in compound 20, Ki = 88 nM) reduce activity, suggesting a trade-off between lipophilicity and steric hindrance .
- Antiproliferative Effects : Analogs like compound 17 inhibit leukemia cell proliferation (EC50 = 280 nM) by elevating H3K4 methylation. The target compound’s efficacy would depend on its ability to similarly modulate epigenetic marks .
Data Tables
Table 1. Activity of Selected LSD1 Inhibitors
| Compound | Core Structure | Substituents (R6) | Ki (nM) | Selectivity (MAO-B) |
|---|---|---|---|---|
| 17 | Pyridine | 4-Me | 29 | >640× |
| 22 | Pyridine | 4-OCF3 | 46 | >160× |
| 18 | Pyridine | 3-Me | 800 | N/A |
| Target Compound | Benzoyl-pyridine | 4-F, 3-Me | *N/A | *Predicted Moderate |
Table 2. Substituent Effects on LSD1 Inhibition
| Position | Substituent | Effect on Ki | Key Interactions |
|---|---|---|---|
| 4 | -CF3 | Ki ↓ 58 nM | Hydrophobic packing with Phe538 |
| 4 | -Me | Ki ↓ 29 nM | Van der Waals with Val333, Lys661 |
| 3 | -Me | Ki ↑ 800 nM | Steric clash with active site |
| 4 | -F (Target) | *Moderate activity | Potential H-bond with Asp555 |
Métodos De Preparación
Key Features:
- The reaction proceeds via radical intermediates generated under photoredox conditions.
- The coupling is followed by a one-pot condensation with ammonium acetate to form the pyridine ring.
- The use of triphenylphosphine as an additive accelerates the reaction.
- Dimethylformamide (DMF) is the preferred solvent for optimal yields.
Reaction Conditions and Yields:
| Entry | Catalyst | Solvent | Additive (equiv) | Time (h) | Yield of Intermediate Ketone (%) |
|---|---|---|---|---|---|
| 1 | Ir(ppy)3 | MeCN | None | 3.5 | 81 |
| 2 | Ir(ppy)3 | MeCN | PPh3 (0.25) | 3.5 | 97 |
| 7 | Ir(ppy)3 | DMF | PPh3 (0.25) | 3.5 | 99 |
| 10 | None | DMF | None | 15 | 30 |
Note: PPh3 = Triphenylphosphine; MeCN = Acetonitrile; Ir(ppy)3 = fac-Ir(ppy)3 photocatalyst
The subsequent condensation to form the fluoropyridine ring requires heating with ammonium acetate at 120 °C for 3 hours, yielding the final product in up to 90% isolated yield in one-pot protocols.
| Entry | Reagents (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 3 | AcONH4 (excess) | DMF | 120 | 3 | 90 |
This method avoids isolation of intermediates, simplifying the synthesis workflow while maintaining high efficiency.
Transition Metal-Catalyzed C-H Functionalization
Another approach involves the use of rhodium(III)-catalyzed C-H activation to synthesize 3-fluoropyridine derivatives. This method uses α-fluoro-α,β-unsaturated oximes and terminal alkynes as substrates.
Advantages:
- One-step synthesis
- High regioselectivity for 3-fluoropyridine formation
- Mild reaction conditions
This catalytic method can be adapted for benzoyl-substituted pyridines by choosing appropriate starting materials.
Halogenative Difluorohomologation and Cyclization
Halogenative difluorohomologation of ketones followed by coupling with ammonia provides a route to 3-fluoropyridines. The process involves:
- Generation of α,α-difluoro-β-iodoketones from ketones.
- Photoredox coupling with silyl enol ethers.
- Cyclization with ammonia to form the pyridine ring.
This method emphasizes the importance of the carbonyl group in facilitating radical generation and ring closure.
Radiochemical Labeling and Yamada-Curtius Rearrangement
For radiolabeled analogs of this compound, methods involving nucleophilic substitution of nitro precursors with fluorine-18 followed by Yamada-Curtius rearrangement have been reported. This method includes:
- Labeling of methyl-3-nitroisonicotinate with fluorine-18.
- Hydrolysis and conversion to amine via diphenylphosphoryl azide (DPPA) at 130 °C.
- Purification by HPLC.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Yield Range | Notes |
|---|---|---|---|---|
| Photoredox Coupling + Condensation | α,α-Difluoro-β-iodoketones, silyl enol ethers, Ir(ppy)3, blue LED, ammonium acetate, DMF | Mild, one-pot, high yield | Up to 90% | Requires photocatalyst and light |
| Rhodium(III)-Catalyzed C-H Functionalization | α-Fluoro-α,β-unsaturated oximes, terminal alkynes, Rh(III) catalyst | One-step, regioselective | Moderate to high | Transition metal catalyst required |
| Halogenative Difluorohomologation + Cyclization | Ketones, halogen source, ammonia | Direct, carbonyl-assisted radical generation | Moderate | Sensitive to reaction conditions |
| Radiochemical Labeling + Yamada-Curtius Rearrangement | Fluorine-18, methyl-3-nitroisonicotinate, DPPA, heat | Useful for radiolabeled analogs | 5-15% (radiochemical) | Specialized for PET tracer synthesis |
Q & A
Q. What are the common synthetic routes for preparing 3-(4-Fluoro-3-methylbenzoyl)pyridine, and how do reaction conditions influence yield?
Answer: The synthesis typically involves coupling a fluorinated benzoyl chloride derivative (e.g., 4-fluoro-3-methylbenzoyl chloride) with a pyridine precursor via Friedel-Crafts acylation or nucleophilic substitution. For example, acylation reactions often require Lewis acid catalysts like AlCl₃ or FeCl₃ in anhydrous solvents (e.g., dichloromethane) under nitrogen . Reaction temperature (0–25°C) and stoichiometric ratios of the acyl chloride to pyridine (1:1.2) are critical for minimizing side products like over-acylation. Yields range from 60–85% depending on purification methods (e.g., column chromatography vs. recrystallization) .
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm regioselectivity and purity. Key signals include aromatic protons (δ 7.2–8.5 ppm) and carbonyl carbons (δ ~190 ppm) .
- X-ray Crystallography: Resolves bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles between the pyridine and benzoyl groups, critical for understanding steric effects .
- FTIR: Detects carbonyl stretching (~1680 cm⁻¹) and C-F vibrations (~1100 cm⁻¹) .
Advanced Research Questions
Q. How does fluorination at the 4-position of the benzoyl group affect electronic properties and binding affinity in biological targets?
Answer: The 4-fluoro substituent introduces electron-withdrawing effects, polarizing the benzoyl ring and enhancing dipole interactions with hydrophobic pockets in enzymes (e.g., kinases). Computational studies (DFT) show reduced LUMO energy (-1.8 eV vs. non-fluorinated analogs), increasing electrophilicity and reactivity in nucleophilic environments. In vitro assays with kinase inhibitors show 2–3× higher IC₅₀ values compared to non-fluorinated derivatives, attributed to improved target engagement .
Q. What strategies resolve contradictions in reported bioactivity data for fluorinated pyridine derivatives?
Answer: Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). To validate:
- Dose-Response Curves: Use standardized protocols (e.g., 10 nM–100 µM) across multiple cell lines.
- Off-Target Screening: Employ proteome-wide affinity profiling (e.g., CETSA) to identify non-specific binding .
- Structural Analog Comparison: Compare with analogs like 3-(4-chloro-3-methylbenzoyl)pyridine to isolate fluorine-specific effects .
Q. How can regioselectivity challenges in functionalizing the pyridine ring be addressed?
Answer: Regioselective modification at the pyridine’s 2- or 4-position requires:
- Directing Groups: Use transient protecting groups (e.g., silyl ethers) to block reactive sites .
- Metal Catalysis: Pd-catalyzed C-H activation with ligands (e.g., 2,2′-bipyridine) directs functionalization to specific positions (e.g., 85% yield for 4-cyano derivatives) .
- Microwave-Assisted Synthesis: Reduces side reactions (e.g., polymerization) by shortening reaction times .
Q. What computational methods predict the metabolic stability of this compound derivatives?
Answer:
- ADMET Predictions: Tools like SwissADME calculate logP (2.1–2.5) and polar surface area (~45 Ų) to estimate blood-brain barrier permeability and CYP450 metabolism rates.
- MD Simulations: Reveal binding modes in cytochrome P450 enzymes (e.g., CYP3A4), identifying susceptible sites for oxidative demethylation .
Methodological Considerations
Q. How to optimize reaction conditions for scaling up synthesis while maintaining purity?
Answer:
- Solvent Screening: Replace dichloromethane with greener solvents (e.g., 2-MeTHF) to improve scalability and reduce toxicity .
- Flow Chemistry: Enhances heat transfer and mixing efficiency, achieving >90% conversion in continuous reactors vs. 75% in batch .
- In-Line Analytics: Use PAT (Process Analytical Technology) tools like FTIR probes to monitor reaction progress in real time .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

